2,3-Difluoro-5-methylphenylacetic acid
Description
Properties
IUPAC Name |
2-(2,3-difluoro-5-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-6(4-8(12)13)9(11)7(10)3-5/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBDPJXLGHWIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photohalogenation and Carbonylation Route
Overview:
This method, detailed in a Chinese patent, involves initial halogenation of 2,3-difluoro toluene to produce 2,3-difluoro benzyl halide, followed by carbonylation to yield the target acid.
- Raw Material: 2,3-difluoro toluene
- Photohalogenation:
- Halogenating agents such as chlorine or bromine are used under ultraviolet irradiation.
- Solvent options include carbon tetrachloride or no solvent, with UV light facilitating halogenation to produce 2,3-difluoro benzyl halide.
- Carbonylation:
- The benzyl halide reacts with carbon monoxide in the presence of a cobalt tetracarbonyl catalyst, typically cobalt tetracarbonyl sodium, in a suitable solvent like methyl alcohol.
- The molar ratios are optimized (e.g., benzyl chloride:CO:sodium hydroxide:cobalt tetracarbonyl sodium = 1:1.3:1.1:0.015).
- Reaction conditions are mild, typically between -10°C and 40°C, favoring high yields and safety.
| Parameter | Details |
|---|---|
| Catalyst | Cobalt tetracarbonyl sodium |
| Solvent | Methyl alcohol (preferred), ethanol, acetonitrile, etc. |
| Temperature | -10°C to 40°C, preferably 30-40°C |
| Yield | Up to 89.6% under optimized conditions |
This method is notable for its simplicity, safety, and environmental friendliness, making it suitable for industrial scale-up.
Halogenation of Phenyl Acetic Acid Derivatives
Overview:
This approach involves synthesizing phenyl acetic acid derivatives via substitution reactions, followed by fluorination.
- Preparation of Precursors:
- Phenols are converted to phenyl acetic acids through hydroxylation and subsequent oxidation or substitution.
- For example, phenol derivatives are reacted with glyoxylic acid under basic conditions to produce 2-hydroxyphenylacetic acids.
- Fluorination:
- The phenyl acetic acids are subjected to electrophilic or nucleophilic fluorination, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, to introduce fluorine atoms at specific positions (2 and 3).
- Alternatively, fluorinated intermediates such as 2,4-difluoro-5-methylbenzonitrile are synthesized via nucleophilic aromatic substitution or copper-catalyzed cyanation.
- Synthesis of fluorinated phenyl acetic acids with yields ranging from 50% to 90%, depending on the fluorination step and precursor purity.
- The process often involves multi-step sequences, including chlorination, nitration, and fluorination, with purification via chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Precursors
Overview:
This route involves starting with fluorinated aromatic compounds, such as 4-bromo-2-fluoro-3-methylbenzoic acid, which undergo conversion to acetic acid derivatives.
- Chlorination and Activation:
- Aromatic rings bearing fluorine and bromine substituents are chlorinated or nitrated to activate the ring for nucleophilic attack.
- Conversion to Acetic Acid:
- The aromatic intermediates are transformed into phenyl acetic acids via oxidation or side-chain functionalization, often through esterification, halogenation, and subsequent hydrolysis.
- The synthesis of 2-(4-bromo-2-fluoro-5-methylphenyl)acetic acid has been achieved with yields around 50-60%.
- Further fluorination or substitution steps can be employed to obtain the desired 2,3-difluoro-5-methylphenylacetic acid.
Summary of Key Preparation Data
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Photohalogenation + Carbonylation | 2,3-difluoro toluene | Halogens, CO, cobalt tetracarbonyl | UV irradiation, 30-40°C | Up to 89.6% | Mild, high yield, industrial applicability |
| Phenyl Acetic Acid Derivatives Synthesis | Phenols, glyoxylic acid | Fluorinating agents | Basic conditions, reflux | 50-90% | Versatile, adaptable to various fluorination patterns |
| Nucleophilic Substitution | Fluorinated aromatics | Nucleophiles (e.g., CN−) | Elevated temperatures, reflux | 50-60% | Precise fluorination, suitable for complex substitutions |
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-methylphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or aldehydes.
Substitution: Formation of difluoromethyl-substituted amines or thiols.
Scientific Research Applications
2,3-Difluoro-5-methylphenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-methylphenylacetic acid in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to increased potency and selectivity. The pathways involved may include inhibition of key enzymes or modulation of receptor activity, resulting in desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Polarity and Solubility : The hydroxyl group in 2-(3,4-Difluoro-5-hydroxyphenyl)acetic acid significantly increases water solubility compared to the methyl group in the target compound, as evidenced by its lower molecular weight and polar -OH moiety .
- Reactivity: The amino group in (R)-2-amino-2-phenylacetic acid () introduces nucleophilic and hydrogen-bonding capabilities, which are absent in the fluorine- and methyl-substituted target compound .
Biological Activity
Overview
2,3-Difluoro-5-methylphenylacetic acid (CAS Number: 1804515-24-9) is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenylacetic acid core. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound's binding affinity to enzymes or receptors, which can lead to increased potency and selectivity. The mechanisms may involve:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in metabolic pathways, similar to other fluorinated compounds that demonstrate enhanced biological activity.
- Modulation of Receptor Activity: Its structural characteristics may allow it to interact with various receptors, influencing cellular responses.
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. The presence of fluorine is believed to contribute to these effects by altering membrane permeability or enzyme activity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, fluorinated derivatives have been shown to inhibit glycolysis in cancer cells, particularly in aggressive forms such as glioblastoma multiforme (GBM). These compounds demonstrate potent cytotoxic effects, especially under hypoxic conditions, by inhibiting hexokinase activity, which is crucial for cancer cell metabolism .
Case Studies
-
Glycolytic Inhibition in GBM:
- Objective: To evaluate the efficacy of halogenated derivatives in inhibiting glycolysis.
- Methodology: In vitro assays were conducted on GBM cell lines using various concentrations of the compound.
- Results: The fluorinated derivatives exhibited lower IC50 values compared to non-fluorinated analogs, indicating higher potency .
-
Antimicrobial Efficacy:
- Objective: To assess the antimicrobial activity against common pathogens.
- Methodology: Disc diffusion and broth microdilution methods were employed.
- Results: Significant inhibition zones were observed for several bacterial strains, suggesting strong antimicrobial properties attributed to the fluorinated structure.
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (GBM) | 0.5 |
| 2-Fluoro-5-methylphenylacetic acid | Antimicrobial | 1.0 |
| Non-fluorinated analog | Control (baseline activity) | >10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
